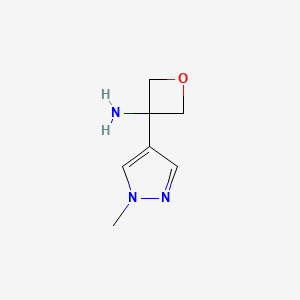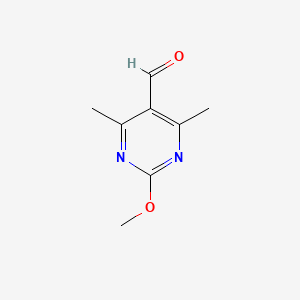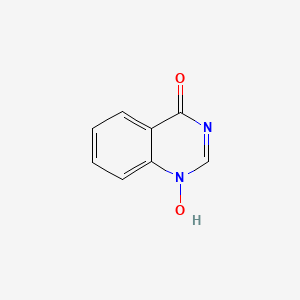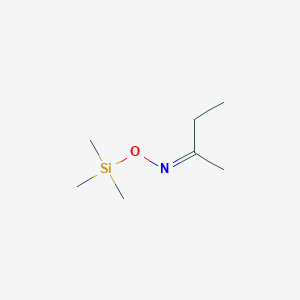
1-(3-Methylpiperazin-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-(3-Méthylpipérazin-1-yl)prop-2-én-1-one est un composé chimique de formule moléculaire C8H14N2O. Elle se caractérise par la présence d'un cycle pipérazine substitué par un groupe méthyle et d'une partie propénone.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 1-(3-Méthylpipérazin-1-yl)prop-2-én-1-one implique généralement la réaction de la 3-méthylpipérazine avec la propénone dans des conditions contrôlées. La réaction est généralement effectuée en présence d'un solvant approprié et d'un catalyseur pour faciliter la formation du produit souhaité. Les conditions de réaction, telles que la température et la pression, sont optimisées pour obtenir des rendements et une pureté élevés du composé .
Méthodes de production industrielle
Dans un contexte industriel, la production de la 1-(3-Méthylpipérazin-1-yl)prop-2-én-1-one peut impliquer une synthèse à grande échelle utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des paramètres de réaction et une production efficace du composé. L'utilisation de techniques de purification avancées, telles que la chromatographie, garantit l'isolement d'un produit de haute pureté adapté à diverses applications .
Analyse Des Réactions Chimiques
Types de réactions
La 1-(3-Méthylpipérazin-1-yl)prop-2-én-1-one subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites.
Substitution : Le composé peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions de la 1-(3-Méthylpipérazin-1-yl)prop-2-én-1-one comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions de réaction, y compris la température, le solvant et le pH, sont soigneusement contrôlées pour obtenir les résultats souhaités .
Principaux produits formés
Les principaux produits formés à partir des réactions de la 1-(3-Méthylpipérazin-1-yl)prop-2-én-1-one dépendent du type de réaction. Par exemple, l'oxydation peut donner des oxydes, la réduction peut produire des formes réduites et les réactions de substitution peuvent conduire à des dérivés ayant des groupes fonctionnels différents .
Applications de la recherche scientifique
La 1-(3-Méthylpipérazin-1-yl)prop-2-én-1-one a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Elle est utilisée comme élément constitutif dans la synthèse de molécules plus complexes et comme réactif dans diverses réactions chimiques.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la production de produits pharmaceutiques
Mécanisme d'action
Le mécanisme d'action de la 1-(3-Méthylpipérazin-1-yl)prop-2-én-1-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes impliquées dépendent de l'application spécifique et du contexte d'utilisation .
Applications De Recherche Scientifique
1-(3-Methylpiperazin-1-yl)prop-2-en-1-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mécanisme D'action
The mechanism of action of 1-(3-Methylpiperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 3-(4-méthylpipérazin-1-yl)propanoïque : Similaire en structure mais avec une partie acide propanoïque au lieu d'un groupe propénone.
(S)-1-(3-Méthylpipérazin-1-yl)prop-2-én-1-one : Le stéréoisomère du composé avec des différences potentielles dans l'activité biologique.
Unicité
La 1-(3-Méthylpipérazin-1-yl)prop-2-én-1-one est unique en raison de sa combinaison spécifique d'un cycle pipérazine et d'une partie propénone. Cette structure unique confère des propriétés chimiques et biologiques distinctes, ce qui la rend précieuse pour diverses applications de recherche et industrielles .
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1-(3-methylpiperazin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C8H14N2O/c1-3-8(11)10-5-4-9-7(2)6-10/h3,7,9H,1,4-6H2,2H3 |
Clé InChI |
FTBAUDNVSJSBTC-UHFFFAOYSA-N |
SMILES canonique |
CC1CN(CCN1)C(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B11918092.png)

![1-(Oxazolo[4,5-c]pyridin-2-yl)ethanol](/img/structure/B11918098.png)


![6-Vinylbenzo[d]thiazole](/img/structure/B11918124.png)







